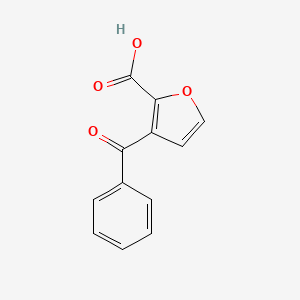

3-Benzoylfuran-2-carboxylic acid

Description

Context within Furan (B31954) and Benzoylfuran Chemistry

Furan itself is a five-membered aromatic heterocycle containing one oxygen atom. wikipedia.org It is more reactive than benzene (B151609) towards electrophilic substitution due to the electron-donating effect of the oxygen atom. wikipedia.org The chemistry of furan is rich and diverse, with its derivatives forming the core of many natural products and pharmaceuticals. researchgate.net

Benzofuran (B130515), which consists of a furan ring fused to a benzene ring, is another important heterocyclic system. numberanalytics.comwikipedia.org This fusion imparts a different reactivity and electronic distribution compared to furan alone. numberanalytics.com Benzofurans are prevalent in a wide array of biologically active natural products and synthetic compounds. researchgate.netnumberanalytics.com

3-Benzoylfuran-2-carboxylic acid belongs to the broader class of benzoylfurans, which are characterized by the presence of a benzoyl group attached to the furan ring. The specific arrangement of a benzoyl group at the 3-position and a carboxylic acid at the 2-position of the furan ring in this compound creates a molecule with distinct chemical properties and reactivity. This substitution pattern influences the electron density of the furan ring and provides two reactive functional groups for further chemical transformations.

Significance in Organic Synthesis and Heterocyclic Research

The presence of both a ketone (in the benzoyl group) and a carboxylic acid group makes this compound a valuable intermediate in organic synthesis. These functional groups can be independently or concertedly modified to build more complex molecular scaffolds. For instance, the carboxylic acid can be converted to esters, amides, or other derivatives, while the ketone can undergo reactions typical of carbonyl compounds. nih.gov

In the realm of heterocyclic research, derivatives of benzofuran-2-carboxylic acid have been investigated for their potential biological activities. researchgate.netnih.gov For example, a series of 3-substituted-benzofuran-2-carboxylic esters were synthesized and evaluated for their potential as ischemic cell death inhibitors. nih.gov The synthesis of various benzofuran-2-carboxamide (B1298429) derivatives has also been explored, highlighting the utility of the benzofuran-2-carboxylic acid core in creating diverse chemical libraries. nih.gov

The synthesis of related benzofuran structures often involves multi-step sequences, and the development of efficient synthetic routes to these compounds is an active area of research. clockss.orgorganic-chemistry.org For instance, improved methods for the preparation of 3-phenyl-1-benzofuran-2-carboxylic acids have been developed to facilitate their study as potential inhibitors of chloride channels. clockss.org

Table 1: Chemical and Physical Properties of Benzofuran-2-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C9H6O3 |

| Molecular Weight | 162.14 g/mol sigmaaldrich.com |

| Melting Point | 193-196 °C sigmaaldrich.com |

| CAS Number | 496-41-3 sigmaaldrich.com |

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Furan |

| Benzene |

| Benzofuran |

| 3-Phenyl-1-benzofuran-2-carboxylic acid |

| Benzofuran-2-carboxamide |

Structure

3D Structure

Properties

Molecular Formula |

C12H8O4 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

3-benzoylfuran-2-carboxylic acid |

InChI |

InChI=1S/C12H8O4/c13-10(8-4-2-1-3-5-8)9-6-7-16-11(9)12(14)15/h1-7H,(H,14,15) |

InChI Key |

FRMGWIPTRLTAGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(OC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzoylfuran 2 Carboxylic Acid and Analogues

Retrosynthetic Analysis of the 3-Benzoylfuran-2-carboxylic Acid Scaffold

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis by breaking down the molecule into simpler, commercially available starting materials. The primary disconnections are typically made at the C-C and C-O bonds of the furan (B31954) ring and the bond connecting the benzoyl group.

One common retrosynthetic approach involves disconnecting the benzoyl group and the carboxylic acid group. This leads to a furan ring that needs to be functionalized at the 2 and 3 positions. A plausible precursor would be a 3-substituted furan that can undergo carboxylation at the 2-position. Alternatively, a 2-carboxy-substituted furan could be the starting point for the introduction of the benzoyl group at the 3-position. The furan ring itself can be synthesized from acyclic precursors through various cyclization reactions. This step-by-step deconstruction helps in planning an efficient forward synthesis. ucalgary.cayoutube.com

Direct Synthetic Approaches to this compound

Direct synthetic routes to this compound are less commonly reported in the literature compared to multi-step syntheses. However, one can envision a convergent approach where a suitably substituted furan precursor is directly converted to the target molecule. For instance, a Friedel-Crafts acylation of a furan-2-carboxylic acid derivative could potentially install the benzoyl group at the 3-position. However, the regioselectivity of such a reaction would need to be carefully controlled due to the electronic nature of the furan ring and the directing effect of the carboxyl group.

Precursor Synthesis and Derivatization Routes to Furan-2-carboxylic Acid Derivatives

The synthesis of furan-2-carboxylic acid and its derivatives is a crucial aspect of accessing the target molecule. Several reliable methods have been established for this purpose.

Regioselective Deprotonation and Carboxylation Strategies

The regioselective functionalization of the furan ring is a powerful tool in organic synthesis. Deprotonation of the furan ring at a specific position, followed by quenching with an electrophile like carbon dioxide, can introduce a carboxylic acid group. The regioselectivity of deprotonation is often directed by existing substituents on the furan ring or through the use of specific organometallic reagents. nih.govnih.gov For instance, lithiation of a 3-substituted furan can be directed to the 2-position, allowing for subsequent carboxylation.

Oxidation of Furan Aldehydes and Alcohols to Carboxylic Acids

A common and efficient method for preparing furan-2-carboxylic acids is the oxidation of the corresponding furan-2-aldehydes (furfurals) or furan-2-alcohols. acs.orgacs.orgrsc.org A variety of oxidizing agents can be employed for this transformation. libretexts.orgorganic-chemistry.org

From Furan Aldehydes: Furfural and its derivatives can be oxidized to the corresponding carboxylic acids using reagents like potassium permanganate, chromic acid, or milder oxidants such as silver oxide. libretexts.orgresearchgate.net Biocatalytic oxidations using engineered microorganisms are also emerging as a green alternative. acs.orgacs.org

From Furan Alcohols: Primary furan alcohols can be oxidized to carboxylic acids, often proceeding through an aldehyde intermediate. rsc.orgorganic-chemistry.org Common oxidizing agents include potassium dichromate in acidic conditions. libretexts.org

| Starting Material | Oxidizing Agent/Catalyst | Product | Yield (%) |

| Furfural | Candida antarctica lipase (B570770) B (CALB) | 2-Furoic acid | 90 |

| Furfuryl alcohol | E. coli HMFOMUT (whole cells) | Furoic acid | 0.35 g/g xylan |

| 5-Hydroxymethylfurfural (HMF) | Recombinant E. coli | 5-Hydroxymethyl-2-furancarboxylic acid (HMFCA) | High |

| 5-Methoxymethylfurfural (MMF) | Recombinant E. coli | 5-Methoxymethyl-2-furancarboxylic acid (MMFCA) | 89 |

| Furfuryl alcohols/furfurals | PNP pincer manganese catalyst/KOH | Furoic acids | up to 92 |

| Primary alcohols | CrO3/H5IO6 | Carboxylic acids | Excellent |

| Alcohols | Fe(NO3)3·9H2O/TEMPO/MCl/O2 | Carboxylic acids | High |

This table presents a selection of reported oxidation methods and their corresponding yields. The specific reaction conditions and substrates can influence the outcome.

Formation of Furan-2-carbonyl Chlorides as Intermediates

Furan-2-carboxylic acids can be readily converted to the more reactive furan-2-carbonyl chlorides. rsc.orgresearchgate.netwikipedia.org This is typically achieved by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. wikipedia.org Furan-2-carbonyl chloride is a versatile intermediate that can be used in a variety of subsequent reactions, including Friedel-Crafts acylations. chemicalbook.comcdhfinechemical.com For instance, 2-furoyl chloride can be prepared by refluxing 2-furoic acid with an excess of thionyl chloride. wikipedia.org

Introduction of the Benzoyl Moiety

The introduction of the benzoyl group onto the furan ring is a key step in the synthesis of this compound. The most common method for this transformation is the Friedel-Crafts acylation. unacademy.com

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and has been adapted for the synthesis of benzoylfuran derivatives. This reaction involves the introduction of an acyl group onto the furan ring, typically using a benzoyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst. However, the inherent sensitivity of the furan ring to strong acids necessitates the use of milder reaction conditions to prevent polymerization and other side reactions. benthamdirect.comeurekaselect.com

Recent research has focused on developing more benign and efficient catalytic systems. For instance, a heterogeneous catalyst couple of aluminum dodecatungstophosphate (AlPW₁₂O₄₀) and magnesium hydroxide (B78521) (Mg(OH)₂) has been successfully employed for the direct Friedel-Crafts acylation of furan with various carboxylic acids, including benzoic acid. benthamdirect.comeurekaselect.comresearchgate.netingentaconnect.com This method offers good to excellent yields of 2-acylfurans with high regioselectivity. benthamdirect.comeurekaselect.com

Another innovative approach involves the use of triflic anhydride (Tf₂O) as a promoter for the Friedel-Crafts acylation of furan derivatives with carboxylic acids. researchgate.netnih.gov This methodology has been successfully applied to the synthesis of furolignan-type natural products, including 3-benzoyl-4-benzylfurans. nih.gov The reaction proceeds under mild conditions and demonstrates the versatility of modern Friedel-Crafts protocols.

Intramolecular Friedel-Crafts acylation is another powerful strategy for constructing fused ring systems containing a benzoylated furan or benzofuran (B130515) moiety. masterorganicchemistry.comuwaterloo.ca This approach involves the cyclization of a substrate containing both the furan (or an aromatic precursor) and the acylating group, often derived from a carboxylic acid. The use of Meldrum's acid derivatives in intramolecular Friedel-Crafts acylations has been shown to be effective for the synthesis of various polycyclic compounds. uwaterloo.ca

Table 1: Examples of Friedel-Crafts Acylation for the Synthesis of Benzoylfuran Derivatives and Analogues

| Furan Substrate | Acylating Agent | Catalyst/Promoter | Product | Yield (%) | Reference |

| Furan | Benzoic Acid | AlPW₁₂O₄₀ / Mg(OH)₂ | 2-Benzoylfuran | Good | benthamdirect.comeurekaselect.com |

| Furan-3,4-dicarboxylic acid dimethyl ester | Benzoyl Chloride | Triflic Anhydride | 2-Benzoyl-furan-3,4-dicarboxylic acid dimethyl ester | High | researchgate.net |

| 3-Benzyl-4-carboxyfuran | - | Triflic Anhydride | 3-Benzoyl-4-benzylfuran | - | nih.gov |

| Furan | Benzoyl Chloride | Boron trifluoride-ethyl etherate | 2-Benzoylfuran | - | google.com |

Acylation with Furoyl Chloride Derivatives

An alternative strategy for synthesizing benzoylfuran structures involves the use of a furoyl chloride derivative as the acylating agent in a Friedel-Crafts type reaction with an aromatic substrate like benzene (B151609). 2-Furoyl chloride, which can be prepared from 2-furoic acid by reaction with thionyl chloride, is a key intermediate in this approach. wikipedia.orgnih.govsigmaaldrich.com

The reaction of 2-furoyl chloride with aromatic compounds, in the presence of a suitable Lewis acid, can lead to the formation of aryl-2-furyl ketones. While direct benzoylation of a pre-formed furan-2-carboxylic acid at the 3-position is challenging, the synthesis of related structures can be achieved by first preparing a substituted furoyl chloride and then using it to acylate an appropriate aromatic ring.

For example, a study on the synthesis of 4-(5-aryl-2-furoyl)morpholines involved the initial formation of 5-arylfuran-2-carboxylic acids, which were then converted to the corresponding acyl chlorides. These acyl chlorides were subsequently reacted with morpholine (B109124) to yield the final products. pensoft.net This demonstrates the viability of using furoyl chlorides as reactive intermediates for introducing the furanoyl moiety onto other molecules.

Table 2: Synthesis and Reactions of Furoyl Chloride Derivatives

| Starting Material | Reagent(s) | Product | Application | Reference |

| 2-Furoic acid | Thionyl chloride | 2-Furoyl chloride | Intermediate for pharmaceuticals | wikipedia.org |

| 5-Arylfuran-2-carboxylic acids | Oxalyl chloride | 5-Arylfuran-2-carbonyl chlorides | Synthesis of amides | pensoft.net |

| Furan-2-carboxylic acid | - | Furan-2-carbonyl chloride | Intermediate in synthesis | nih.govsigmaaldrich.com |

Ring-Closure and Cyclization Strategies for Furan and Benzofuran Systems

The construction of the furan or benzofuran ring is a fundamental approach to synthesizing complex molecules, including this compound analogues. These methods often involve the formation of key carbon-oxygen bonds and can be catalyzed by a variety of reagents, most notably transition metals.

Transition Metal-Catalyzed Cyclizations (e.g., Palladium, Copper, Ruthenium)

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds. Palladium, copper, and ruthenium catalysts are particularly effective in promoting the cyclization reactions that lead to furan and benzofuran cores. organic-chemistry.org

A common strategy for benzofuran synthesis is the palladium- or copper-catalyzed coupling of 2-halophenols with alkynes, followed by an intramolecular cyclization. organic-chemistry.org This approach allows for the introduction of a variety of substituents on both the benzene and furan rings. For instance, the synthesis of 2,3-disubstituted benzofurans can be achieved through the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters. organic-chemistry.org

Ruthenium catalysts have also been employed in the cycloisomerization of benzannulated homo- and bis-homopropargylic alcohols to afford benzofurans. organic-chemistry.org Furthermore, ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis of 1-allyl-2-allyloxybenzenes provides another route to substituted benzofurans. organic-chemistry.org

Intramolecular C-O Bond Formation Reactions

The critical step in many furan and benzofuran syntheses is the intramolecular formation of a carbon-oxygen bond to close the heterocyclic ring. organic-chemistry.org This can be achieved through various methods, often facilitated by transition metal catalysts.

For example, the synthesis of 2-carboxybenzofurans has been reported from 2-gem-dibromovinylphenols via a copper-catalyzed intramolecular C-O coupling, followed by a molybdenum-mediated carbonylation. organic-chemistry.org This protocol provides a route to functionalized benzofuran-2-carboxylic acids without the need for palladium and carbon monoxide gas. organic-chemistry.org

Another approach involves the palladium-catalyzed intramolecular Heck coupling of 3-(2-bromophenoxy)-acrylic acid esters to form 3-ethoxycarbonyl benzofurans. orgsyn.org

Perkin Rearrangement Reactions (for related benzofuran-2-carboxylic acids)

The Perkin rearrangement is a classic method for the synthesis of benzofuran-2-carboxylic acids. This reaction involves the base-catalyzed ring contraction of a 3-halocoumarin. The mechanism entails the initial opening of the lactone ring, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to the formation of the benzofuran ring.

This rearrangement has been shown to be a general and efficient method for producing a variety of substituted benzofuran-2-carboxylic acids.

Williamson Ether Synthesis Coupled with Cyclization

The Williamson ether synthesis, a fundamental reaction for forming ethers, can be ingeniously coupled with a subsequent cyclization step to construct furan and benzofuran rings. This strategy typically involves the reaction of a phenol (B47542) with a propargyl halide to form an aryl propargyl ether. This intermediate can then undergo a base- or metal-catalyzed cyclization to yield the desired benzofuran.

A notable example is the synthesis of a 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde (B152241) from vanillin (B372448). In this multi-step synthesis, vanillin is first reacted with propargyl bromide in the presence of potassium carbonate to form a propargyl ether, which then undergoes cyclization.

Stereoselective and Chemo-selective Synthesis Considerations

The synthesis of this compound and its analogues presents significant challenges in controlling stereoselectivity and chemoselectivity. The furan ring, an electron-rich aromatic system, is susceptible to various reactions, and directing substitution to the desired positions while maintaining or creating specific stereochemistry requires carefully designed synthetic strategies.

Stereoselective Synthesis

Stereoselectivity in the context of this compound synthesis primarily relates to the creation of chiral centers, which is particularly relevant when considering the synthesis of analogues with substituted benzoyl groups or modifications to the furan ring that introduce chirality. While the parent molecule itself is achiral, the introduction of substituents can lead to the formation of stereoisomers.

One notable approach to achieve stereoselectivity is through catalytic asymmetric synthesis. Research has demonstrated the use of chiral catalysts for the asymmetric synthesis of furan derivatives. For instance, organocatalytic methods employing natural cinchona alkaloids have been successful in the stereoselective synthesis of 2,3-furan fused carbocycles. rsc.org These catalysts can operate through different modes, such as general base catalysis or phase transfer catalysis, to control the diastereoselectivity of the reaction, allowing access to a full matrix of stereoisomeric products. rsc.org

Another strategy involves the use of chiral auxiliaries. Although not directly reported for this compound, the principle of attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a subsequent reaction is a well-established method in asymmetric synthesis. After the desired stereocenter is created, the auxiliary can be removed.

Furthermore, diastereoselective reactions can be employed. For example, the synthesis of hexahydrofuro[2,3-b]furan-3-ol, a key building block for some antiviral agents, utilizes a diastereoselective Michael addition of nitromethane (B149229) as a key step. nih.gov This highlights the potential of using substrate control to achieve the desired stereochemistry in furan-containing molecules.

The following table summarizes some stereoselective strategies applicable to furan ring synthesis:

| Method | Description | Key Features | Potential Application for this compound Analogues |

| Organocatalysis | Use of small chiral organic molecules (e.g., cinchona alkaloids) to catalyze asymmetric reactions. rsc.org | Metal-free, high enantioselectivities, diastereodivergent capabilities. rsc.org | Asymmetric introduction of substituents on the benzoyl or furan ring of analogues. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to a substrate to direct a stereoselective transformation. | Well-established, predictable stereochemical outcomes. | Control of stereochemistry during the formation of substituted furan rings. |

| Diastereoselective Reactions | Reactions that favor the formation of one diastereomer over another due to the existing stereochemistry in the substrate. nih.gov | Substrate-controlled, can lead to high diastereomeric excess. nih.gov | Synthesis of analogues with multiple stereocenters on the furan ring or its substituents. |

Chemo-selective Synthesis

Chemoselectivity is a critical consideration in the synthesis of this compound due to the presence of multiple reactive sites on the furan ring and the two functional groups. The primary challenge lies in selectively functionalizing the C3 position with a benzoyl group and the C2 position with a carboxylic acid, without unwanted side reactions.

The inherent reactivity of the furan ring often leads to preferential reaction at the C2 and C5 positions. Therefore, directing functionalization to the C3 position requires specific strategies. One effective method is the use of a directing group. For instance, an 8-aminoquinoline (B160924) (AQ) amide can be installed at the C2 position of a benzofuran-2-carboxylic acid precursor. mdpi.com This directing group can then facilitate the C-H arylation at the C3 position, after which the directing group can be removed or converted to the desired carboxylic acid. mdpi.com

Another approach involves the rearrangement of chalcones. A method for the highly selective synthesis of 3-acylbenzofurans has been developed by rearranging and subsequently transforming 2-hydroxychalcones. nih.gov Depending on the reaction conditions, this strategy can yield either 3-formylbenzofurans or 3-acylbenzofurans, demonstrating a high degree of chemoselectivity. nih.gov

Furthermore, the choice of catalyst and reaction conditions plays a crucial role in controlling chemoselectivity. For example, in the Henkel reaction for the synthesis of furan-dicarboxylic acids, the use of different Lewis acid catalysts such as CdI2 or ZnCl2 can influence the regioselectivity, leading to the formation of different isomers. rsc.org

The table below outlines key chemoselective strategies relevant to the synthesis of this compound:

| Method | Description | Key Features | Application for this compound Synthesis |

| Directing Groups | Use of a functional group to direct a reaction to a specific position on the furan ring. mdpi.com | High regioselectivity, allows for functionalization of less reactive positions. | Introduction of the benzoyl group at the C3 position by directing C-H activation. |

| Chalcone Rearrangement | Synthesis of 3-acylbenzofurans through the rearrangement of 2-hydroxychalcones. nih.gov | High selectivity for the 3-acyl product, versatile for different acyl groups. nih.gov | Direct introduction of the benzoyl group at the C3 position of a furan precursor. |

| Catalyst Control | Selection of specific catalysts to favor the formation of the desired regioisomer. rsc.org | Can influence the product distribution in reactions with multiple possible outcomes. | Selective carboxylation at the C2 position or benzoylation at the C3 position. |

Derivatives and Structural Analogues of 3 Benzoylfuran 2 Carboxylic Acid

Design Principles for Modifying the 3-Benzoylfuran-2-carboxylic Acid Scaffold

The modification of the this compound scaffold is a nuanced process guided by several key design principles aimed at optimizing biological activity and physicochemical properties. The inherent structure of the molecule, featuring a furan (B31954) ring, a benzoyl moiety, and a carboxylic acid group, presents multiple avenues for chemical alteration.

Another key design principle is the concept of isosteric replacement, where one functional group is replaced by another with similar physical or chemical properties. This can be used to improve metabolic stability, alter solubility, or fine-tune binding interactions. For example, the carboxylic acid group might be replaced with a bioisostere to enhance cell permeability.

Furthermore, the principles of molecular hybridization are often employed, where the this compound scaffold is combined with other known pharmacophores. This can lead to the development of hybrid molecules with dual or enhanced activity. nih.gov The selection of appropriate linkers to connect the different pharmacophoric units is a critical aspect of this design strategy.

Finally, computational modeling and quantitative structure-activity relationship (QSAR) studies play a vital role in the rational design of new derivatives. acs.org These methods allow for the prediction of how different modifications will affect the biological activity of the compound, thereby guiding synthetic efforts towards the most promising candidates. acs.org

Synthesis of Substituted Furan Ring Derivatives

The synthesis of derivatives with modifications on the furan ring of this compound is a key strategy for exploring structure-activity relationships. Various synthetic methods have been developed to introduce a range of substituents at different positions of the furan nucleus.

One common approach involves the use of starting materials that already contain the desired substituents on the furan ring. For instance, substituted furan-3-carboxylic acids can be prepared and subsequently benzoylated to yield the target compounds. google.com The synthesis of these substituted furan precursors can be achieved through various known methods in heterocyclic chemistry. researchgate.net

Alternatively, direct functionalization of the pre-formed this compound scaffold can be employed. Electrophilic substitution reactions, such as halogenation, can introduce substituents onto the furan ring, although regioselectivity can sometimes be a challenge. For example, bromination of certain benzofuran (B130515) derivatives has been shown to occur at specific positions on the furan ring. nih.gov

Transition metal-catalyzed cross-coupling reactions are also powerful tools for introducing a wide variety of substituents onto the furan ring. For instance, if a halo-substituted furan derivative is available, it can undergo reactions like the Suzuki coupling to introduce new aryl or alkyl groups. acs.org

The following table summarizes some examples of substituted furan ring derivatives and the synthetic approaches used:

| Derivative Type | Synthetic Approach | Reference |

| Alkyl-substituted furan | Starting from alkyl-substituted furan-3-carboxylates | google.com |

| Halo-substituted furan | Direct halogenation of the benzofuran ring | nih.gov |

| Aryl-substituted furan | Suzuki coupling of a halo-furan derivative | acs.org |

These synthetic strategies provide a versatile toolkit for chemists to generate a diverse library of furan-substituted derivatives of this compound for biological evaluation.

Synthesis of Substituted Benzoyl Moiety Derivatives

Modifications to the benzoyl moiety of this compound provide another critical avenue for diversifying the chemical space and fine-tuning biological activity. The synthesis of these derivatives typically involves either starting with a substituted benzophenone (B1666685) or introducing substituents onto the benzoyl ring of the parent compound.

Alternatively, functionalization of the pre-formed this compound scaffold can be achieved through various aromatic substitution reactions on the benzoyl ring. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce substituents, although the directing effects of the existing carbonyl group must be considered.

The following table provides examples of synthetic methods for introducing substituents onto the benzoyl moiety:

| Substituent Type | Synthetic Method | Key Features | Reference |

| Various substituted phenyl groups | Condensation of substituted 2-hydroxybenzophenones with ethyl 2-bromoacetate | Reactivity influenced by electronic properties of substituents | clockss.org |

| Nitro group | Nitration of the benzoyl ring | Electrophilic aromatic substitution | nih.gov |

The ability to synthesize a wide array of derivatives with modifications on the benzoyl ring is crucial for exploring the structure-activity relationships and optimizing the pharmacological profile of this class of compounds.

Advanced Derivatization via Coupling Reactions (e.g., Suzuki coupling)

Advanced derivatization of the this compound scaffold is frequently achieved through powerful transition metal-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. libretexts.org This reaction allows for the formation of carbon-carbon bonds, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups onto the core structure. libretexts.orgorganic-chemistry.org

The Suzuki coupling typically involves the reaction of an organoboron compound, such as a boronic acid or ester, with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org For the derivatization of the this compound scaffold, this can be applied in several ways. For instance, a halogenated derivative of this compound can be coupled with various boronic acids to introduce diverse substituents. Conversely, a boronic acid derivative of the scaffold can be reacted with different aryl or alkyl halides.

The versatility of the Suzuki coupling is a significant advantage, as it is tolerant of a wide range of functional groups, which is crucial when working with a multifunctional molecule like this compound. organic-chemistry.org However, the presence of the carboxylic acid group can sometimes interfere with the reaction, potentially requiring protection of the acid functionality or careful optimization of the reaction conditions. reddit.com

The general mechanism of the Suzuki coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the halide to form a palladium(II) species. libretexts.org

Transmetalation: The organoboron compound transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is released, regenerating the palladium(0) catalyst. libretexts.org

The use of Suzuki and other coupling reactions has been instrumental in creating libraries of this compound derivatives for high-throughput screening and detailed structure-activity relationship studies. acs.org

Structure-Activity Relationship (SAR) Studies for Furan and Benzofuran Carboxylic Acid Systems (Focused on molecular interactions and mechanisms)

Structure-activity relationship (SAR) studies of furan and benzofuran carboxylic acid systems are crucial for understanding how chemical modifications influence their biological activity. These studies focus on elucidating the molecular interactions between the compounds and their biological targets, thereby guiding the design of more potent and selective agents.

For benzofuran derivatives, the nature and position of substituents on both the benzofuran core and any appended aromatic rings play a significant role in determining their activity. For instance, in a series of benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives designed as anticancer agents, the presence of electron-donating groups and hydrophobic substituents on the N-phenyl ring was found to enhance anticancer and NF-κB inhibitory activity, respectively. nih.gov Specifically, a hydroxyl group at the 4'-position of the N-phenyl ring was identified as a key feature for potent dual activity. nih.gov

In another study on 3-substituted-benzofuran-2-carboxylic esters as inhibitors of ischemic cell death, the introduction of a sulfur atom in the substituent at the 3-position markedly improved potency. nih.gov This highlights the importance of specific atomic introductions in modulating biological response.

The following table summarizes key SAR findings for furan and benzofuran carboxylic acid systems:

| Compound Class | Key SAR Findings | Biological Target/Activity | Reference |

| Benzofuran-2-carboxylic acid N-(substituted)phenylamides | Electron-donating and hydrophobic groups on the N-phenyl ring enhance activity. A 4'-hydroxy group is particularly beneficial. | Anticancer and NF-κB inhibition | nih.gov |

| 3-Substituted-benzofuran-2-carboxylic esters | Introduction of a sulfur atom in the 3-position substituent improves potency. | Inhibition of ischemic cell death | nih.gov |

| Benzothieno[3,2-b]furan derivatives | An intramolecular non-bonded S---O interaction is crucial for potent activity. | IKKβ inhibition | researchgate.net |

These SAR studies underscore the importance of a multi-faceted approach to drug design, considering not only the presence of specific functional groups but also their spatial arrangement and the resulting intramolecular and intermolecular interactions.

Computational and Theoretical Investigations of 3 Benzoylfuran 2 Carboxylic Acid

Electronic Structure and Reactivity Predictions

The electronic structure of 3-Benzoylfuran-2-carboxylic acid is fundamental to understanding its reactivity. The molecule consists of a benzofuran (B130515) core, a carboxylic acid group at the 2-position, and a benzoyl group at the 3-position. The carbon and oxygen atoms within the carboxylic acid group are sp2 hybridized, resulting in a planar arrangement with bond angles of approximately 120 degrees. researchgate.net This hybridization leads to a resonance-stabilized carboxylate anion upon deprotonation, a key feature influencing its acidic properties. quora.com

The delocalization of π-electrons across the benzofuran ring system and the benzoyl group significantly impacts the molecule's electronic distribution. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in predicting reactivity. Generally, in carboxylic acids, the HOMO is concentrated on the oxygen atoms of the carboxyl group, making them susceptible to electrophilic attack. quora.com Conversely, the LUMO is often centered on the carbonyl carbon, indicating its susceptibility to nucleophilic attack. quora.com

The reactivity of carboxylic acid derivatives is influenced by the nature of the leaving group attached to the acyl carbon. nih.gov In the case of this compound, reactions can occur at the carboxylic acid moiety, the benzoyl ketone, or the furan (B31954) and benzene (B151609) rings. The presence of the electron-withdrawing benzoyl group is expected to affect the acidity of the carboxylic acid and the reactivity of the furan ring towards electrophilic substitution.

Table 1: General Electronic Properties of Carboxylic Acids

| Property | Description | Significance |

| Hybridization | Carboxyl carbon and oxygens are sp2 hybridized. researchgate.net | Leads to a planar structure and influences bond angles. |

| Resonance | Delocalization of electrons in the carboxylate anion. quora.com | Stabilizes the conjugate base, affecting acidity. |

| HOMO | Highest Occupied Molecular Orbital; typically located on the carboxyl oxygens. quora.com | Site for electrophilic attack. |

| LUMO | Lowest Unoccupied Molecular Orbital; often centered on the carboxyl carbon. quora.com | Site for nucleophilic attack. |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis can be performed using computational methods to identify low-energy conformers. While specific studies on this compound are not prevalent, research on other substituted benzofurans highlights the importance of such analyses. For instance, in silico studies of benzofuran derivatives often precede molecular docking to identify the most stable conformation for binding studies. nih.gov

Molecular dynamics (MD) simulations can provide a more dynamic picture of the conformational landscape of this compound in different environments, such as in solution. MD simulations track the atomic movements over time, offering insights into the flexibility of the molecule and the stability of different conformations. Such simulations are crucial for understanding how the molecule might behave in a biological system, for example, when approaching a protein binding site.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. For instance, the synthesis of benzofuran-2-carboxylic acid derivatives can be studied to understand the transition states and energy barriers of the reaction pathways.

One relevant reaction is the Perkin rearrangement of 3-halocoumarins to form benzofuran-2-carboxylic acids. researchgate.net Computational studies of this and similar reactions can map out the potential energy surface, identifying the most likely mechanistic pathway. researchgate.net Another example is the C-H arylation of benzofuran-2-carboxamides, where computational models propose a Pd(II)/Pd(IV) catalytic cycle. nih.gov These models help in understanding the role of catalysts and reaction conditions. nih.gov

While specific mechanistic studies for reactions of this compound were not found, the principles from related systems are applicable. For example, the hydrolysis of an ester derivative to yield the carboxylic acid can be modeled to understand the energetics of the tetrahedral intermediate and the transition states involved.

Molecular Docking and Ligand-Receptor Interaction Studies (for in vitro/non-clinical biological targets)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target molecule, typically a protein. This method is instrumental in structure-based drug design. For this compound and its derivatives, docking studies can help identify potential biological targets and elucidate the molecular basis of their activity.

Studies on structurally related compounds provide insights into the potential interactions of this compound. For example, docking studies of 2-(3-benzoylphenyl)propanoic acid derivatives with cyclooxygenase (COX) enzymes (PDB codes: 1EQG for COX-1 and 1CX2 for COX-2) have been performed to understand their anti-inflammatory activity. researchgate.net These studies revealed key hydrophobic and hydrophilic interactions within the enzyme's active site. researchgate.net

Similarly, docking of benzofuran derivatives into the colchicine (B1669291) binding site of tubulin (PDB ID: 1SA1) has been used to investigate their anticancer properties. nih.gov These studies often highlight the importance of specific functional groups in forming hydrogen bonds and other interactions with key amino acid residues. nih.gov In another example, molecular docking of 2-phenyl-benzofuran-3-carboxamide derivatives into the binding pocket of Staphylococcus aureus Sortase A (PDB: 2KID) revealed interactions with residues such as Cys184, Trp194, and Arg197. sigmaaldrich.com

While no specific docking studies for this compound were found in the reviewed literature, based on its structural features, it can be hypothesized that the carboxylic acid group could act as a hydrogen bond donor and acceptor, while the benzoyl and benzofuran rings could engage in hydrophobic and π-stacking interactions with receptor sites.

Table 2: Examples of Molecular Docking Studies on Related Benzofuran Derivatives

| Derivative Class | Protein Target | PDB Code | Key Interactions Noted |

| 2-(3-benzoylphenyl) propanoic acid derivatives | Cyclooxygenase (COX) | 1EQG, 1CX2 | Hydrophobic and hydrophilic interactions. researchgate.net |

| Benzofuran derivatives | Tubulin | 1SA1 | Interaction with the colchicine binding site. nih.gov |

| 2-Phenyl-benzofuran-3-carboxamide derivatives | S. aureus Sortase A | 2KID | Hydrogen bonding with Cys184, Trp194, and Arg197. sigmaaldrich.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical basis for activity trends)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models can be used to predict the activity of new compounds and to understand the structural features that are important for activity.

The development of a QSAR model typically involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, geometrical, or physicochemical in nature. dovepress.com Statistical methods, such as multiple linear regression, are then used to build a model that correlates these descriptors with the observed biological activity. dovepress.com

While no specific QSAR models for this compound were found, studies on other benzofuran derivatives illustrate the approach. For example, a 3D-QSAR model was developed for a series of benzofuran salicylic (B10762653) acid derivatives as inhibitors of Lymphoid Tyrosine Phosphatase (LYP). acs.org This model, which included pharmacophore features like hydrogen bond acceptors and donors and aromatic rings, showed a good correlation between the predicted and experimental activities. acs.org Such models can provide valuable insights into the structural requirements for potent inhibition. acs.org

The theoretical basis for QSAR lies in the principle that the biological activity of a compound is a function of its molecular structure. By quantifying structural features and relating them to activity, it is possible to identify the key molecular properties that govern the desired biological effect. For this compound, a QSAR study would likely involve synthesizing and testing a series of analogues with variations in the substitution pattern on the benzoyl and benzofuran rings to build a predictive model for a specific biological activity.

Advanced Applications and Role As a Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules

The furan (B31954) nucleus is a valuable subunit in pharmaceutical chemistry, though challenges in its synthesis can exist. shareok.org The structural framework of 3-benzoylfuran-2-carboxylic acid offers a strategic starting point for the synthesis of more complex molecules. The carboxylic acid group can be readily converted into a variety of other functional groups, such as esters and amides, through standard chemical transformations. clockss.orgresearchgate.net For instance, benzofuran-2-carboxylic acid has been utilized in the synthesis of oxymethyl-modified coumarinic acid-based cyclic prodrugs. sigmaaldrich.com

Furthermore, the benzofuran (B130515) scaffold, a close relative of the furan core, is a key component in numerous biologically active compounds and natural products. orgsyn.orgniscair.res.in Synthetic strategies often leverage the reactivity of the furan or benzofuran ring to introduce additional complexity. For example, a modular synthetic route to prepare diverse C3-substituted benzofuran-2-carboxamide (B1298429) derivatives has been developed, starting from the commercially available benzofuran-2-carboxylic acid. nih.gov This approach involves the installation of an 8-aminoquinoline (B160924) auxiliary, followed by palladium-catalyzed C-H arylation to introduce substituents at the C3 position, and subsequent transamidation to generate a library of complex amides. nih.govmdpi.com Hydrolysis of these C-H arylation products can also yield the corresponding carboxylic acids. nih.gov

The versatility of furan-containing compounds is further highlighted by their use in cascade reactions. A cascade approach has been developed for the stereoselective synthesis of functionalized (2-furyl)-2-pyrrolidines, demonstrating the potential for creating complex heterocyclic systems from furan-based precursors. shareok.org

Application in Heterocyclic Hybrid Compound Design

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has gained significant traction in drug discovery. This compound and its analogs serve as valuable scaffolds for the design and synthesis of novel heterocyclic hybrid compounds. mdpi.comnih.gov

Benzofuran derivatives, for example, have been combined with other heterocyclic nuclei such as piperazine, tetrazole, and imidazole (B134444) to create new hybrid molecules with potential anti-inflammatory properties. mdpi.comnih.gov The synthesis of these hybrids often involves linking the benzofuran scaffold to the other heterocyclic fragments through alkyl chains of varying lengths. mdpi.com This modular approach allows for the systematic exploration of structure-activity relationships.

Similarly, new benzofuran-2-carboxylate 1,2,3-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. niscair.res.in The synthesis typically involves the reaction of a benzofuran-2-carboxylic acid derivative with an appropriate azide (B81097) to form the triazole ring.

The following table showcases examples of synthesized heterocyclic hybrid compounds derived from benzofuran structures:

| Compound ID | Heterocyclic Moiety | Linker Length (n) | Biological Activity | Reference |

| 5d | Piperazine | - | Anti-inflammatory | nih.gov |

| 6a | 1,2,3-Triazole | - | Antifungal | niscair.res.in |

| 6c | 1,2,3-Triazole | - | Antifungal | niscair.res.in |

| 6d | 1,2,3-Triazole | - | Antifungal | niscair.res.in |

| 6e | 1,2,3-Triazole | - | Antifungal | niscair.res.in |

Role in Material Science Applications (where furan carboxylic acids are relevant)

Furan-2,5-dicarboxylic acid (FDCA), a related furan derivative, has been identified by the US Department of Energy as a key renewable building block for the production of "green" polymers. wikipedia.org It serves as a sustainable substitute for terephthalic acid in the manufacturing of polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET). wikipedia.org The versatility of FDCA extends to the production of polyamides and polyurethanes. wikipedia.org

The applications of furan-based dicarboxylic acids are expanding into the realm of advanced materials. For instance, furan-2,5-dicarboxylic acid and 2,2′-bifuran-5,5′-dicarboxylic acid have been used to create bio-based dimethacrylate resins as potential replacements for bisphenol A. acs.orgacs.org The synthesis involves converting the dicarboxylic acids into their diglycidyl esters, which are then reacted with methacrylic acid. acs.orgacs.org The resulting furan-based dimethacrylate resins can be cured to form thermosets with high glass-transition temperatures and thermal stability. acs.org

The properties of these furan-based polymers can be tailored by controlling the configuration of the methacrylate (B99206) end groups. acs.org This demonstrates the potential for fine-tuning the material characteristics for specific applications.

The following table summarizes the properties of some furan-based dimethacrylate resins:

| Furan Dicarboxylic Acid | Viscosity (at 25 °C) | Glass-Transition Temp. (°C) | 5% Mass Loss Temp. (°C) | Reference |

| Furan-2,5-dicarboxylic acid | ~40 Pa·s | 177–209 | 359–375 | acs.org |

| 2,2′-Bifuran-5,5′-dicarboxylic acid | ~110–120 Pa·s | 177–209 | 359–375 | acs.org |

Development of Chemical Probes for Biological Research

Furan-containing molecules are not only building blocks for therapeutics but also serve as the basis for developing chemical probes to investigate biological processes. Natural products containing furan moieties often exhibit interesting and potent biological activities. purdue.edu However, their discovery and isolation can be challenging. purdue.edunih.gov

To address this, molecular probes capable of covalently binding to furan moieties have been developed. purdue.edunih.gov These probes are designed with features like UV-tags and mass-tags to facilitate their identification using techniques such as liquid chromatography-mass spectrometry (LC-MS). purdue.edunih.gov One such strategy involves a probe that undergoes a [4+2] Diels-Alder cycloaddition with the furan ring. purdue.edunih.gov This reactivity-based approach allows for the selective labeling and subsequent identification of furan-containing natural products within complex biological mixtures. nih.gov

Furthermore, a chemoproteomic platform has been established to identify proteins that are adducted by the reactive metabolites of furan-containing compounds. acs.org This platform utilizes click chemistry to map these protein adducts in cultured primary hepatocytes, providing insights into the mechanisms of toxicity of furan-containing compounds. acs.org This methodology has been successfully applied to a mixture of furan, 2-methylfuran, and 2,5-dimethylfuran, identifying numerous adducted hepatic proteins. acs.org

The development of such probes and platforms is crucial for understanding the biological roles and potential toxicities of the vast number of furan-containing compounds. acs.org

Future Perspectives and Challenges in Research on 3 Benzoylfuran 2 Carboxylic Acid

Development of More Efficient and Sustainable Synthetic Routes

One promising avenue is the use of readily available and inexpensive starting materials, such as carboxylic acids, as coupling partners in carbon-carbon bond formation, which can be a more environmentally friendly alternative to costly organometallic reagents. researchgate.net For instance, the synthesis of related benzofuran-2-carboxylic acid derivatives has been improved by modifying previously reported procedures to achieve higher yields in a one-pot condensation-cyclization reaction. clockss.org This approach, starting from 2-hydroxybenzophenones, demonstrates the potential for streamlining synthetic pathways. clockss.org

Future research could focus on:

Catalytic Systems: Investigating novel catalysts, such as gold complexes or other transition metals, to facilitate key bond-forming reactions with higher efficiency and selectivity. researchgate.net The use of supported oxide catalysts, like Sr2+ modified FeOx/SiO2, has shown promise in the green synthesis of related benzofurans and could be adapted for 3-Benzoylfuran-2-carboxylic acid. bohrium.com

Alternative Energy Sources: Exploring the use of microwave irradiation or photochemical methods to accelerate reaction times and potentially access novel reaction pathways.

Exploration of Novel Reactivity and Uncharted Transformations

The furan (B31954) nucleus is a versatile heterocyclic system with a rich and complex reactivity profile. researchgate.net While the fundamental reactivity of furans is well-documented, the specific transformations of this compound remain largely unexplored. Future investigations should aim to map out the reactivity of this specific scaffold to unlock its full synthetic potential.

Key areas for exploration include:

Reactions at the Furan Ring: Investigating electrophilic substitution, metallation, and cycloaddition reactions on the furan ring of this compound. The electronic nature of the benzoyl and carboxylic acid groups will significantly influence the regioselectivity of these transformations. For example, 2-metallated benzo[b]furans are important nucleophiles for creating diverse 2-substituted derivatives. researchgate.net

Transformations of the Carboxylic Acid and Ketone Moieties: Exploring a range of derivatization reactions of the carboxylic acid and benzoyl groups to generate a library of analogues with diverse functionalities. This could include the synthesis of esters, amides, and other derivatives. nih.govresearchgate.net

Radical Cyclizations: Investigating the potential for intramolecular radical reactions, which have been successfully employed in the synthesis of other complex heterocyclic systems. acs.org

Deeper Elucidation of Mechanistic Biological Interactions (in vitro, non-clinical)

While some furan derivatives have shown promising biological activities, a detailed mechanistic understanding of how this compound and its analogues interact with biological targets at a molecular level is crucial for rational drug design. researchgate.netnih.gov Future in vitro and non-clinical studies should focus on elucidating these interactions.

Research in this area should include:

Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets of this compound derivatives that exhibit biological activity.

Enzyme Inhibition and Binding Studies: Conducting detailed kinetic and biophysical studies to characterize the mode of inhibition and binding affinity of active compounds towards their identified targets. For example, some furan derivatives have been investigated as inhibitors of enzymes like urease, although not all show activity, suggesting specific mechanisms of action. mdpi.com

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the impact of these changes on biological activity. This can provide valuable insights into the key structural features required for potent and selective interactions with biological targets. nih.gov For instance, studies on related furan derivatives have shown that the presence of certain substituents can significantly impact their antioxidant or cytotoxic properties. nih.govresearchgate.net

High-Throughput Screening and Lead Compound Identification Methodologies

To accelerate the discovery of new drug candidates based on the this compound scaffold, the adoption of modern high-throughput screening (HTS) methodologies is essential. HTS allows for the rapid evaluation of large libraries of compounds against specific biological targets or in phenotypic screens.

Future efforts should focus on:

Development of Robust HTS Assays: Designing and validating reliable and scalable assays to screen for desired biological activities, such as enzyme inhibition, receptor binding, or cellular responses.

Phenotypic Screening: Utilizing phenotypic screening approaches to identify compounds that produce a desired biological effect in a cellular or organismal context, without prior knowledge of the specific molecular target. nih.gov This can be particularly useful for complex diseases. nih.gov

Combinatorial Chemistry and Library Synthesis: Synthesizing large and diverse libraries of this compound derivatives using combinatorial chemistry techniques to maximize the chemical space explored during HTS campaigns.

Computational Modeling and Virtual Screening: Employing computational methods to predict the binding of virtual libraries of compounds to target proteins, thereby prioritizing the synthesis and testing of the most promising candidates.

By addressing these future perspectives and challenges, the scientific community can unlock the full potential of this compound as a versatile scaffold for the development of novel therapeutics and as a valuable tool in chemical synthesis.

Q & A

Q. What are the common synthetic routes for preparing 3-Benzoylfuran-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, such as cyclization of substituted furan precursors followed by benzoylation. Key steps include:

- Cyclization : Using FeCl₃ porphyrin, oxygen, KOH, and ethanol at 130°C, yielding ~21.7% for benzofuran-2-carboxylic acid derivatives .

- Substituent introduction : Controlled benzoylation via Friedel-Crafts acylation or nucleophilic substitution, requiring precise temperature and solvent selection (e.g., anhydrous DCM for moisture-sensitive steps) .

Optimal conditions prioritize inert atmospheres, catalytic Lewis acids, and purification via recrystallization or column chromatography to enhance purity.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions and aromatic proton environments. For example, carbonyl carbons in benzofuran derivatives resonate at ~160-170 ppm .

- IR spectroscopy : Confirms carboxylic acid (C=O stretch at ~1700 cm⁻¹) and benzoyl groups (aromatic C-H bends at ~700-900 cm⁻¹) .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns, distinguishing regioisomers .

Q. How can researchers evaluate the biological activity of this compound derivatives?

- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values) or enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential) .

- Structure-activity relationship (SAR) : Compare substituent effects; e.g., electron-withdrawing groups (e.g., Cl in 3-(2-chlorophenoxymethyl) derivatives) enhance bioactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Catalyst screening : Transition-metal catalysts (e.g., Pd for cross-couplings) or organocatalysts (e.g., proline derivatives) may accelerate benzoylation .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while non-polar solvents (toluene) favor cyclization .

- Temperature control : Gradual heating (e.g., 80–130°C) minimizes side reactions like decarboxylation .

Q. How do researchers resolve contradictions between experimental and computational spectral data for benzofuran derivatives?

- Purity verification : Re-crystallize samples and re-run NMR/IR to exclude impurities .

- Computational validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT) calculations to identify misassigned peaks .

- Byproduct analysis : Use LC-MS to detect minor products from competing pathways (e.g., over-oxidation) .

Q. What strategies are effective for designing this compound derivatives with enhanced pharmacological properties?

- Substituent engineering : Introduce fluorinated groups (e.g., CF₃ in ethyl 3-amino-6-(trifluoromethyl)benzofuran-2-carboxylate) to improve metabolic stability .

- Hybrid scaffolds : Fuse benzofuran with quinoline (e.g., 6,7-methylenedioxyquinoline-3-carboxylic acid derivatives) to target multiple biological pathways .

- Prodrug approaches : Esterify carboxylic acid to enhance bioavailability, as seen in ethyl ester prodrugs .

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Storage : Keep under inert gas (N₂ or Ar) at –20°C in amber vials to avoid light-induced decomposition .

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions (e.g., trifluoromethylation) .

- Stability testing : Monitor via accelerated degradation studies (40°C/75% RH) and HPLC to assess shelf life .

Q. How can computational methods aid in predicting the reactivity of this compound derivatives?

- DFT calculations : Model transition states for cyclization or benzoylation steps to predict regioselectivity .

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .

- ADMET profiling : Use tools like SwissADME to forecast solubility, permeability, and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.